molecular formula C15H13BrClNO2 B3582088 N-(2-bromo-4-methylphenyl)-2-(4-chlorophenoxy)acetamide

N-(2-bromo-4-methylphenyl)-2-(4-chlorophenoxy)acetamide

Cat. No.: B3582088
M. Wt: 354.62 g/mol
InChI Key: IZCHASJFIKKDAV-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-(4-chlorophenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound features a bromo-substituted methylphenyl group and a chlorophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methylaniline and 4-chlorophenoxyacetic acid.

    Amidation Reaction: The 2-bromo-4-methylaniline is reacted with 4-chlorophenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Oxidation: Formation of oxidized derivatives such as carboxylic acids.

    Reduction: Formation of reduced derivatives such as amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-chlorophenoxy)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)-2-(4-fluorophenoxy)acetamide
  • N-(2-chloro-4-methylphenyl)-2-(4-chlorophenoxy)acetamide
  • N-(2-bromo-4-methylphenyl)-2-(4-methoxyphenoxy)acetamide

Uniqueness

N-(2-bromo-4-methylphenyl)-2-(4-chlorophenoxy)acetamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromo and chloro substituents can lead to distinct chemical properties compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO2/c1-10-2-7-14(13(16)8-10)18-15(19)9-20-12-5-3-11(17)4-6-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCHASJFIKKDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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